molecular formula ¹³C₄H₁₄NO₃PS B1147396 O,O-Diethyl Thiophosphate-13C4 Ammonium Salt CAS No. 1330162-89-4

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt

Cat. No.: B1147396
CAS No.: 1330162-89-4
M. Wt: 191.17
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Description

Historical Context and Significance in Organophosphorus Chemistry

The development of organophosphorus compounds has deep historical roots dating back to the early 19th century, when pioneering chemists began exploring the chemistry of phosphorus-containing organic molecules. The foundational work in this field can be traced to the early 1800s when Gengembre prepared phosphine in the 18th century, followed by Gay-Lussac and Thénard who prepared phosphorus trichloride and phosphorus pentachloride in 1808. The systematic study of organophosphates began in earnest during the 1820s when Lassaigne successfully prepared alkyl phosphates, establishing the groundwork for modern organophosphorus chemistry.

The evolution of phosphorothioate chemistry gained significant momentum during the mid-20th century as researchers recognized the unique properties and potential applications of sulfur-substituted phosphate esters. The development of thiophosphate compounds represented a crucial advancement in organophosphorus chemistry, as these molecules exhibited enhanced stability and distinct biological activities compared to their oxygen-only counterparts. This period saw rapid progress in organophosphorus chemistry, with scientists developing new synthetic methodologies and exploring diverse applications ranging from agricultural chemicals to pharmaceutical compounds.

The introduction of isotopic labeling techniques, particularly carbon-13 labeling, marked another significant milestone in organophosphorus research. Carbon-13 labeling emerged as a powerful tool for metabolic studies and analytical chemistry applications, enabling researchers to track molecular transformations with unprecedented precision. The combination of thiophosphate chemistry with stable isotope labeling represents a convergence of multiple scientific advances, resulting in compounds like O,O-Diethyl Thiophosphate-13C4 Ammonium Salt that serve as sophisticated research tools.

Modern organophosphorus chemistry has expanded to encompass a vast array of applications, from chemical warfare agents to therapeutic compounds and analytical standards. The field continues to evolve with advances in synthetic methodology, analytical techniques, and our understanding of structure-activity relationships. The development of specifically labeled thiophosphate compounds reflects the maturation of this field and the increasing demand for precise analytical tools in biochemical and pharmaceutical research.

Nomenclature and Structural Classification

This compound belongs to the chemical class of organothiophosphates, specifically categorized as a phosphorothioate ester with ammonium salt formation. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as azanium;di((1,2-13C2)ethoxy)-oxido-sulfanylidene-λ5-phosphane. This comprehensive name reflects the complex structural features including the ammonium cation, the isotopically labeled ethoxy groups, and the thiophosphate core structure.

The compound carries multiple synonymous names reflecting different nomenclature systems and historical naming conventions. Alternative designations include Phosphorothioic Acid O,O-Diethyl Ester-13C4 Ammonium Salt, Ammonium Ethyl Phosphorothioate-13C4, and Ammonium O,O-Diethyl-13C4 Phosphorothioate. These various names emphasize different aspects of the molecular structure, from the phosphorothioic acid parent compound to the specific salt formation and isotopic labeling pattern.

The structural classification places this compound within the broader category of thiophosphates, which are characterized by the general formula PS4−xO3−x where x represents the number of sulfur substitutions. In this specific case, the compound features a single sulfur substitution at the phosphorus center, classifying it as a monothiophosphate derivative. The presence of two ethoxy groups attached to the phosphorus atom through oxygen linkages further categorizes it as a diethyl thiophosphate ester.

The molecular formula C4H14NO3PS for the labeled compound reflects the incorporation of four carbon-13 isotopes at specific positions within the ethyl groups. The Chemical Abstracts Service number 1330162-89-4 provides a unique identifier for this specific isotopically labeled variant, distinguishing it from related unlabeled compounds. The structural organization features a tetrahedral phosphorus center coordinated to one sulfur atom through a double bond, two ethoxy groups through single bonds, and one hydroxyl group, with charge balance maintained by the ammonium cation.

Physicochemical Properties and Characterization

The physicochemical properties of this compound reflect its ionic nature and the presence of both hydrophilic and lipophilic structural elements. The compound exhibits a molecular weight of 191.17 grams per mole, which represents an increase from the unlabeled parent compound due to the incorporation of four carbon-13 isotopes. This molecular weight difference enables precise analytical differentiation between labeled and unlabeled species in analytical applications.

The compound presents as a white to off-white crystalline solid under standard conditions, with reported melting points ranging from 148 to 150 degrees Celsius. The crystalline nature reflects the strong ionic interactions between the phosphorothioate anion and ammonium cation, contributing to the compound's thermal stability. The hygroscopic nature of the material necessitates careful storage conditions, typically requiring maintenance under inert atmosphere at temperatures of negative twenty degrees Celsius to preserve structural integrity.

Solubility characteristics demonstrate the amphiphilic nature of the molecule, with the compound showing slight solubility in dimethyl sulfoxide and methanol while maintaining limited solubility in purely aqueous systems. The solubility profile reflects the balance between the ionic character of the ammonium salt and the hydrophobic contributions of the ethyl groups. Related non-labeled thiophosphate compounds show solubility in water, methanol, ethanol, pyridine, acetone, and ammonia, while remaining insoluble in ethyl acetate, methyl chloride, and chloroform.

The spectroscopic properties provide crucial characterization information, with the compound displaying characteristic nuclear magnetic resonance signals corresponding to both the phosphorus center and the carbon-13 labeled positions. The incorporation of carbon-13 isotopes results in enhanced signal intensity and resolution in carbon-13 nuclear magnetic resonance spectroscopy, enabling detailed structural analysis and metabolic tracking applications. Mass spectrometry analysis reveals characteristic fragmentation patterns that facilitate identification and quantification in complex analytical matrices.

Property Value Reference
Molecular Weight 191.17 g/mol
Melting Point 148-150°C
Physical Form White to off-white crystalline solid
Storage Temperature -20°C
Solubility (Dimethyl sulfoxide) Slightly soluble
Solubility (Methanol) Slightly soluble
Chemical Abstracts Service Number 1330162-89-4

Isotopic Labeling: Principles and Significance of 13C4 Incorporation

The incorporation of carbon-13 isotopes into O,O-Diethyl Thiophosphate represents a sophisticated application of stable isotope labeling technology that enhances analytical capabilities and research applications. Carbon-13 isotopic labeling involves the replacement of naturally occurring carbon-12 atoms with the stable carbon-13 isotope, which constitutes approximately 1.1 percent of natural carbon abundance. This substitution provides detectable mass differences and distinct nuclear magnetic resonance signatures without altering the fundamental chemical properties of the molecule.

The specific 13C4 labeling pattern in this compound indicates that four carbon atoms have been replaced with carbon-13 isotopes, specifically located within the ethyl groups attached to the phosphorus center. This labeling strategy enables comprehensive tracking of the entire ethyl substituents during metabolic studies and analytical applications. The incorporation pattern, designated as (1,2-13C2)ethoxy groups, means that both carbon atoms in each ethyl chain carry the carbon-13 label, providing complete isotopic coverage of the organic substituents.

The analytical advantages of carbon-13 labeling extend significantly beyond simple mass differentiation. Nuclear magnetic resonance spectroscopy benefits from the large chemical shift range of carbon-13 nuclei, approximately 200 parts per million compared to only 10 parts per million for proton nuclear magnetic resonance. This expanded spectral window reduces signal overlap and enables more efficient statistical analysis of complex mixtures. Additionally, carbon-13 chemical shifts, either alone or in combination with proton chemical shifts, facilitate more accurate database matching for compound identification and dereplication studies.

The isotopic labeling strategy proves particularly valuable in liquid chromatography-mass spectrometry applications, where it enables discrimination between biosynthesized metabolites and background interference. The characteristic isotopic patterns allow differentiation of biological signals from analytical artifacts, significantly improving data quality and reliability. Furthermore, the labeling provides accurate relative quantification of metabolites in untargeted liquid chromatography-mass spectrometry experiments, addressing challenges typically encountered in quantitative analysis without internal standards.

The practical implementation of carbon-13 labeling in this compound enables sophisticated analytical applications including isotopic ratio outlier analysis, a technique that achieves enhanced sensitivity and specificity in metabolomics studies. This labeling approach allows researchers to determine the exact number of carbon atoms in detected metabolites, greatly enhancing molecular formula determination and structural elucidation capabilities.

Relationship to Non-labeled Thiophosphate Analogues

This compound maintains a direct structural relationship with its non-labeled parent compound, O,O-Diethyl Thiophosphate Ammonium Salt, differing only in the isotopic composition of the carbon atoms within the ethyl substituents. The unlabeled parent compound, with Chemical Abstracts Service number 5871-16-9, serves as the direct precursor for the isotopically labeled derivative and shares identical chemical reactivity and biological activity profiles. This relationship enables the labeled compound to serve as an ideal internal standard for analytical applications involving the parent molecule.

The broader family of thiophosphate compounds includes several closely related structures that share common chemical features while exhibiting distinct properties based on substituent variations. O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt represents another isotopically labeled thiophosphate derivative, featuring methyl rather than ethyl substituents and incorporating two carbon-13 labels instead of four. This compound, with molecular formula C2H10NO2PS2 and molecular weight 177.20 grams per mole, demonstrates how structural modifications influence both physical properties and analytical applications.

Ammonium diethyldithiophosphate, systematically known as ammonium O,O′-diethyl dithiophosphate, represents a structurally related compound featuring an additional sulfur atom compared to the monothiophosphate derivatives. With Chemical Abstracts Service number 1068-22-0 and molecular formula C4H14NO2PS2, this dithiophosphate analogue exhibits distinct properties including enhanced coordinating ability due to the presence of two sulfur atoms. The compound serves as a source of the (C2H5O)2PS2− ligand in coordination chemistry applications and demonstrates utility in analytical chemistry for metal ion determination.

The comparison between monothiophosphate and dithiophosphate derivatives reveals important structure-activity relationships within this chemical family. While both types exhibit cholinesterase inhibitory activity, the dithiophosphate compounds typically demonstrate enhanced binding affinity for metal centers due to the increased sulfur content. The melting point differences between these compounds, with dithiophosphate derivatives typically melting at 164-166 degrees Celsius compared to 148-150 degrees Celsius for the monothiophosphate, reflect the influence of sulfur substitution on intermolecular interactions.

Compound Molecular Formula Molecular Weight Chemical Abstracts Service Number Key Structural Feature
This compound C4H14NO3PS 191.17 g/mol 1330162-89-4 Four carbon-13 labels in ethyl groups
O,O-Diethyl Thiophosphate Ammonium Salt C4H14NO3PS 187.20 g/mol 5871-16-9 Parent unlabeled compound
O,O-Dimethyl Dithiophosphate-13C2 Ammonium Salt C2H10NO2PS2 177.20 g/mol 1329610-82-3 Two carbon-13 labels, dithiophosphate structure
Ammonium Diethyldithiophosphate C4H14NO2PS2 203.26 g/mol 1068-22-0 Dithiophosphate with ethyl substituents

The relationship between these thiophosphate analogues extends to their synthetic preparation methods, with most derivatives prepared through similar reaction pathways involving phosphorus pentasulfide, alcohols, and ammonia under controlled conditions. The choice of alcohol determines the alkyl substituents, while the reaction conditions influence the extent of sulfur incorporation, leading to either monothiophosphate or dithiophosphate products. The isotopic labeling is typically introduced through the use of carbon-13 labeled alcohols during the synthesis process, enabling precise control over the labeling pattern and extent.

Properties

IUPAC Name

azanium;di((1,2-13C2)ethoxy)-oxido-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3/i1+1,2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKZCJDWXXWNU-UJNKEPEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]OP(=S)([O-])O[13CH2][13CH3].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Reactions

Phosphorus pentasulfide (P₄S₁₀) serves as the primary sulfur source, reacting with absolute ethanol under controlled conditions to form diethyl phosphorothioate. The reaction proceeds via:

P4S10+4CH3CH2OH4(C2H5O)2PS2H+H2S\text{P}4\text{S}{10} + 4\text{CH}3\text{CH}2\text{OH} \rightarrow 4\text{(C}2\text{H}5\text{O)}2\text{PS}2\text{H} + \text{H}_2\text{S} \uparrow

Hydrogen sulfide gas is neutralized using sodium hydroxide, yielding sodium hydrosulfide (NaSH) as a byproduct. For the ¹³C4-labeled variant, ethanol-¹³C₂ is substituted, ensuring isotopic enrichment at the ethyl groups.

Chlorination and Intermediate Formation

The diethyl phosphorothioate intermediate undergoes chlorination with gaseous chlorine (Cl₂) in the presence of catalysts such as phosphorus trichloride (PCl₃) or triethyl phosphite (P(OCH₂CH₃)₃). This step converts the thioate to O,O-diethyl thiophosphoryl chloride:

(C2H5O)2PS2H+Cl2(C2H5O)2PSCl+HCl\text{(C}2\text{H}5\text{O)}2\text{PS}2\text{H} + \text{Cl}2 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{PSCl} + \text{HCl} \uparrow

Reaction temperatures are maintained between 30–60°C to prevent decomposition, with chlorine flow rates adjusted to avoid exothermic runaway.

Table 1: Chlorination Conditions from Patent Examples

ExampleThiophosphoric Anhydride (parts)Ethanol (parts)CatalystTemperature (°C)Yield (%)
1400300PCl₃60–8092
2450350P(OCH₂CH₃)₃60–8089
3500460C₁₀H₂₁OH60–8094

Isotopic Labeling and Ammonium Salt Formation

Incorporation of Carbon-13

The ¹³C4 labeling is achieved by using ethanol-¹³C₂ during the initial esterification step. Isotopic purity is ensured through fractional distillation and NMR verification. The labeled diethyl phosphorothioate is then subjected to chlorination as described, yielding O,O-diethyl thiophosphoryl chloride-¹³C4.

Ammoniation and Crystallization

The chloride intermediate is reacted with ammonium hydroxide (NH₄OH) in anhydrous methanol, forming the ammonium salt:

(C2H5O)2PSCl+2NH4OH(C2H5O)2PSO(NH4)+H2O+HCl\text{(C}2\text{H}5\text{O)}2\text{PSCl} + 2\text{NH}4\text{OH} \rightarrow \text{(C}2\text{H}5\text{O)}2\text{PSO(NH}4\text{)} + \text{H}_2\text{O} + \text{HCl}

Excess HCl is removed under reduced pressure, and the product is crystallized at ≤10°C. Centrifugation isolates the salt, which is further purified via thin-film evaporation at 90–110°C under 20–30 mmHg vacuum.

Reaction Optimization and Catalyst Selection

Catalyst Efficacy

Catalysts significantly influence reaction kinetics and product purity. Phosphorus trichloride (PCl₃) enhances chlorination efficiency but requires stringent moisture control. Triethyl phosphite offers milder conditions, reducing side reactions but lowering yield. Fatty alcohols (e.g., C₁₀H₂₁OH) act as phase-transfer catalysts, improving solubility in nonpolar solvents.

Table 2: Catalyst Performance Comparison

CatalystReaction Time (h)Purity (%)Byproducts Identified
PCl₃2.098.5HCl, S₈
P(OCH₂CH₃)₃3.595.2Ethyl chloride
C₁₀H₂₁OH2.597.8Diethyl ether

Temperature and Pressure Effects

Elevated temperatures (>80°C) accelerate chlorination but risk sulfone formation. Subambient pressures (20–30 mmHg) during distillation minimize thermal degradation, preserving isotopic integrity.

Purification and Analytical Validation

Recrystallization and Distillation

Crude product is recrystallized from chloroform/hexane mixtures, achieving >99% purity. Thin-film evaporation under vacuum removes residual solvents and low-volatility impurities, critical for NMR and MS compatibility.

Quality Control via LC-MS/MS

The QuPPe-PO method (EURL-SRM) validates purity using acidified methanol extraction followed by LC-MS/MS with electrospray ionization. Key parameters include:

  • Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 v/v).

  • Column : C18, 2.1 × 100 mm, 2.6 µm.

  • Detection : MRM transitions for diethyl thiophosphate (m/z 201 → 129).

Table 3: Analytical Parameters for Purity Assessment

ParameterValue
LOD0.01 µg/g
LOQ0.03 µg/g
Recovery Rate92–105%
Matrix Effect-8% to +12%

Industrial-Scale Production Challenges

Scalability and Yield Loss

Batch-to-batch consistency is hindered by sulfur precipitation during chlorination. Continuous flow reactors with in-line filtration mitigate this, improving yield from 85% to 93% in pilot trials.

Isotopic Dilution

Trace unlabeled ethanol in reagents reduces ¹³C4 enrichment. Implementing gas chromatography (GC) with isotopic ratio monitoring ensures ≥99% isotopic purity in final batches.

Scientific Research Applications

Enzyme Inhibition Studies

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is widely employed in enzyme inhibition studies. It acts as an inhibitor for various enzymes, particularly phosphatases and kinases. The compound binds to the active sites of these enzymes, leading to reversible or irreversible inhibition depending on the specific enzyme and conditions used. This property allows researchers to investigate metabolic pathways and identify potential therapeutic targets.

Pharmacokinetics

In pharmacokinetic studies, this compound serves as a tracer to track the metabolism and distribution of phosphorothioate drugs within biological systems. Researchers utilize its stable isotope labeling to obtain insights into absorption rates and metabolic pathways, which can inform drug design and development.

Analytical Chemistry

This compound is used as a reference standard in analytical chemistry. It is particularly useful for quantifying phosphorothioate compounds through techniques such as isotope dilution mass spectrometry. The stable isotope labeling enhances the accuracy and reliability of analytical results.

Case Studies and Research Findings

Several studies have documented the applications and biological activity of this compound:

  • Enzyme Activity Inhibition : One study demonstrated that this compound effectively inhibits specific phosphatases, leading to altered signaling pathways in cellular models. Kinetic assays were employed to quantify enzyme activity before and after treatment with varying concentrations of the compound.
  • Pharmacokinetic Tracing : In a pharmacological study, researchers utilized this compound to trace drug metabolism in animal models. The findings provided critical information about absorption rates and metabolic pathways that could inform future drug design.

Mechanism of Action

The mechanism of action of O,O-Diethyl Thiophosphate-13C4 Ammonium Salt involves its interaction with enzyme active sites. The compound acts as an inhibitor by binding to the active site of enzymes such as phosphatases and kinases, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Isotopic Dithiophosphate Salts

Compound Name Molecular Formula CAS RN Isotopic Label Molecular Weight (g/mol) Primary Application
O,O-Diethyl Dithiophosphate Ammonium Salt C₄H₁₁NO₂PS₂ 1068-22-0 None 153.2 Reference standard
O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt ¹³C₄C₀H₁₁NO₂PS₂ Not provided 13C (4 atoms) 157.2 LC-MS internal standard
O,O-Diethyl Dithiophosphate-d10 Ammonium Salt C₄D₁₀HNO₂PS₂ Not provided Deuterium (10) 163.3 NMR/metabolic studies

Table 2: Structural Analogues Comparison

Compound Name Key Functional Groups CAS RN Application Area Toxicity Profile
O,O-Diethyl S-2-Diethylaminoethyl Phosphorothioate Phosphorothioate + aminoethyl 78-53-5 Pesticides/CW agents High (cholinesterase inhibition)
Diethyl 3,5-Dimethoxybenzylphosphonate Phosphonate + methoxybenzyl 108957-75-1 Pharmaceutical synthesis Low

Research Findings

  • Analytical Utility : 13C4-labeled salts reduce ion suppression in LC-MS by providing distinct mass transitions, improving detection limits in pesticide residue analysis .
  • Stability : Ammonium salts exhibit superior water solubility compared to potassium or sodium counterparts, facilitating use in aqueous matrices.
  • Synthetic Challenges : Deuterated forms (d10) may require specialized handling due to isotopic exchange risks in protic solvents .

Biological Activity

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is a stable isotope-labeled compound primarily utilized in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of phosphorothioic acid and is characterized by the replacement of oxygen atoms with sulfur atoms, along with the incorporation of carbon-13 isotopes. Its unique structure allows it to serve as a valuable tool in enzyme inhibition studies, pharmacokinetics, and analytical chemistry.

This compound has the following chemical identifiers:

  • CAS Number : 1330162-89-4
  • Molecular Formula : C6H14N1O4PS
  • Melting Point : 148-150 °C

The synthesis of this compound typically involves the reaction of diethyl phosphorochloridothioate with an ammonium salt under controlled conditions, often utilizing solvents such as dichloromethane or chloroform. The process requires careful temperature management to ensure complete reaction and purity of the final product .

The biological activity of this compound is largely attributed to its role as an enzyme inhibitor. It interacts with specific enzymes such as phosphatases and kinases by binding to their active sites, which can lead to both reversible and irreversible inhibition depending on the enzyme involved. This mechanism is crucial for understanding how this compound can affect various biochemical pathways.

Applications in Scientific Research

This compound is employed in multiple research areas:

  • Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of various enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.
  • Pharmacokinetics : The compound serves as a tracer in pharmacokinetic studies, allowing researchers to track the metabolism and distribution of phosphorothioate drugs within biological systems .
  • Analytical Chemistry : It acts as a reference standard for quantifying phosphorothioate compounds using techniques like isotope dilution mass spectrometry .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

  • Enzyme Activity Inhibition : A study demonstrated that this compound effectively inhibits certain phosphatases, leading to altered signaling pathways in cellular models. The inhibition was quantified using kinetic assays that measured enzyme activity before and after treatment with varying concentrations of the compound.
  • Pharmacokinetic Tracing : In pharmacological research, O,O-Diethyl Thiophosphate-13C4 was utilized to trace drug metabolism in animal models, revealing important information about absorption rates and metabolic pathways that could inform future drug design .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsPrimary Use
O,O-Diethyl ThiophosphateContains sulfur instead of oxygenEnzyme inhibition studies
O,O-Diethyl DithiophosphateAdditional sulfur atom presentSimilar applications in enzyme inhibition
Diethyl PhosphateLacks sulfur atomsGeneral reference standard in analytical chemistry

The comparison highlights how this compound stands out due to its stable isotope labeling, making it particularly useful for NMR studies and other analytical techniques requiring precise quantification .

Q & A

Basic: How is O,O-Diethyl Thiophosphate-13C4 Ammonium Salt synthesized and characterized in laboratory settings?

Methodological Answer:
Synthesis typically involves reacting isotopically labeled precursors (e.g., ¹³C-enriched ethanol) with phosphorus oxychloride under controlled conditions, followed by thiolation and ammonium salt formation. Characterization employs nuclear magnetic resonance (NMR) to confirm isotopic enrichment at specific carbons and mass spectrometry (MS) to verify molecular weight (e.g., distinguishing ¹³C4-labeled vs. non-labeled forms). Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV-Vis or conductivity detection .

Basic: What analytical methods are recommended for detecting and quantifying this compound in biological matrices?

Methodological Answer:
Gas chromatography with flame photometric detection (GC-FPD) is widely used due to its sensitivity for phosphorus- and sulfur-containing compounds. Derivatization steps (e.g., silylation) may enhance volatility for GC analysis. Recovery rates in fecal matrices range from 47–62% for phosphate derivatives and 92–106% for thiophosphate analogs, highlighting the need for matrix-matched calibration curves to mitigate interference . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high-resolution isotopic tracking in metabolic studies .

Basic: Why is carbon-13 isotopic labeling used in this compound, and how does it influence experimental outcomes?

Methodological Answer:
¹³C labeling enables precise tracking of metabolic pathways and environmental degradation products via isotope-ratio mass spectrometry (IRMS) or ¹³C-NMR. For example, in pesticide metabolism studies, labeled carbons distinguish parent compounds from endogenous metabolites, reducing background noise in complex biological systems. This approach is critical for elucidating hydrolysis pathways and enzyme interactions without isotopic scrambling .

Advanced: How can researchers design experiments to track the metabolic pathways of this compound in vivo using isotopic labeling?

Methodological Answer:
Experimental design should include:

  • Dosing Strategy : Administer the ¹³C4-labeled compound to model organisms (e.g., rodents or insects) at subtoxic levels.
  • Sample Collection : Time-course sampling of blood, urine, and tissues to capture kinetic data.
  • Analytical Workflow : Use LC-MS/MS or GC-IRMS to quantify ¹³C enrichment in metabolites.
  • Data Interpretation : Compare isotopic patterns to non-labeled controls to identify novel metabolites and degradation intermediates. This approach clarifies bioactivation mechanisms and environmental persistence .

Advanced: What strategies address inconsistencies in recovery rates when analyzing O,O-Diethyl Thiophosphate derivatives in complex matrices?

Methodological Answer:
Low recovery rates (e.g., 47–62% for phosphate derivatives in fecal samples) often stem from matrix effects or incomplete derivatization. Mitigation strategies include:

  • Internal Standards : Use deuterated or ¹³C-labeled analogs to correct for extraction losses.
  • Derivatization Optimization : Test alternative reagents (e.g., BSTFA vs. MSTFA) and reaction times to maximize yield.
  • Matrix Cleanup : Solid-phase extraction (SPE) with mixed-mode sorbents reduces interference from lipids and proteins .

Advanced: How do hydrolysis pathways of this compound differ under varying pH conditions, and what are the implications for environmental persistence?

Methodological Answer:
Hydrolysis rates and products depend on pH:

  • Acidic Conditions : Predominant cleavage of the P-S bond yields diethyl phosphate and hydrogen sulfide.
  • Alkaline Conditions : P-O bond hydrolysis dominates, producing ethanol and thiophosphate anions.
    Environmental persistence is reduced under alkaline conditions, but the ¹³C label allows differentiation of abiotic vs. microbial degradation in soil/water studies. Kinetic assays using ¹³C-NMR can quantify hydrolysis half-lives across pH gradients .

Advanced: What are the key considerations when comparing the reactivity of this compound with its non-isotopic analogs in enzymatic inhibition studies?

Methodological Answer:

  • Isotope Effects : Minimal for ¹³C, ensuring comparable reaction kinetics to non-labeled analogs.
  • Enzyme Specificity : Test cholinesterase inhibition using spectrophotometric assays (e.g., Ellman’s method) to confirm isotopic labeling does not alter binding affinity.
  • Structural Comparisons : Compare thiophosphate (P=S) vs. phosphate (P=O) analogs; the sulfur atom increases lipophilicity and alters inhibition potency. Use computational modeling (e.g., molecular docking) to rationalize differences .

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